![molecular formula C18H15NO3S B2690693 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide CAS No. 1797268-88-2](/img/structure/B2690693.png)
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide
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Description
“N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide” is a compound that falls under the category of furan/thiophene-2-carboxamide derivatives . These compounds are synthesized from acyl chlorides and heterocyclic amine derivatives . They have been evaluated for their anti-inflammatory activity .
Synthesis Analysis
The synthesis of these compounds involves the reaction of N′-(5-aryl/5-(thiophen-2-yl)-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides with arylamines . The yield of the reaction is generally good .
Molecular Structure Analysis
The molecular structure of these compounds has been confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact details of these reactions are beyond the scope of this analysis.
Physical And Chemical Properties Analysis
One of the compounds in this category, N-(furan-2-carbonyl)furan-2-carboxamide, is a white solid with a melting point of 106–109 °C . Its IR spectrum shows peaks at 3284 cm−1 (NH (Amide)), 1667 cm−1 (C=O (Amide I)), and 1531 cm−1 (C−N stretching vibration with the N−H bending vibration (Amide II)) . Its 1H NMR spectrum (400 MHz, CDCl3) shows peaks at 7.99 ppm (s, 1H, –NH), 7.77 ppm (d, 1H, H1), 7.76 ppm (d, 1H, H3), and 7.21 ppm (t, 1H, H2) .
Scientific Research Applications
Synthesis and Catalytic Applications
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide, due to its structural components, furan and thiophene, plays a crucial role in organic synthesis and catalysis. Research shows that furans and thiophenes can be activated through C-H bond activation/borylation catalyzed by metal complexes, such as those with iron and N-heterocyclic carbene ligands. This process is significant for synthesizing aryl complexes and is applied in the dehydrogenative coupling of furans or thiophenes, leading to borylated products. These findings underscore the potential of using this compound and its related compounds in catalytic applications, specifically in C-H activation and functionalization strategies (Hatanaka, Ohki, & Tatsumi, 2010).
Heterocyclic Compound Synthesis
The compound's furan and thiophene components are also vital for synthesizing new cyano-substituted bis-benzothiazolyl arylfurans and arylthiophenes. These heterocyclic compounds, synthesized through multi-step reactions, exhibit a wide range of properties suitable for various applications, including materials science and pharmaceuticals. The ability to create such diverse heterocyclic systems highlights the chemical versatility and utility of furan- and thiophene-based compounds in developing novel materials and active pharmaceutical ingredients (Racané, Tralić-Kulenović, Boykin, & Karminski-Zamola, 2003).
Material Science and Coordination Chemistry
The structural motifs present in this compound facilitate the synthesis of coordination compounds with potential applications in material science. For instance, Schiff-base ligands derived from furan and thiophene carbohydrazides have been used to synthesize cobalt and cadmium complexes. These complexes are characterized by their tetrahedral geometry around the metal ion and have shown potential biological activity, indicating their utility in both material science for their unique chemical properties and in biomedical applications for their antimicrobial effects (Ahmed, Yousif, & Al-jeboori, 2013).
properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-12-5-2-3-6-14(12)18(21)19-11-13-8-9-16(23-13)17(20)15-7-4-10-22-15/h2-10H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXNZMYOPQFQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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